4-Ethoxy-3-methylbenzoyl chloride 4-Ethoxy-3-methylbenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 91900-26-4
VCID: VC13347639
InChI: InChI=1S/C10H11ClO2/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3
SMILES: CCOC1=C(C=C(C=C1)C(=O)Cl)C
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol

4-Ethoxy-3-methylbenzoyl chloride

CAS No.: 91900-26-4

Cat. No.: VC13347639

Molecular Formula: C10H11ClO2

Molecular Weight: 198.64 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-3-methylbenzoyl chloride - 91900-26-4

Specification

CAS No. 91900-26-4
Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
IUPAC Name 4-ethoxy-3-methylbenzoyl chloride
Standard InChI InChI=1S/C10H11ClO2/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3
Standard InChI Key VCXBJCJWOWCSGW-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)Cl)C
Canonical SMILES CCOC1=C(C=C(C=C1)C(=O)Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Ethoxy-3-methylbenzoyl chloride is an aromatic acyl chloride with the systematic IUPAC name 4-ethoxy-3-methylbenzoyl chloride. Its molecular formula is C10H11ClO2\text{C}_{10}\text{H}_{11}\text{ClO}_2, corresponding to a molecular weight of 198.64 g/mol. The structure comprises a benzoyl chloride group (-COCl\text{-COCl}) at position 1 of the benzene ring, an ethoxy group (-OCH2CH3\text{-OCH}_2\text{CH}_3) at position 4, and a methyl group (-CH3\text{-CH}_3) at position 3 (Fig. 1).

Table 1: Key identifiers of 4-ethoxy-3-methylbenzoyl chloride

PropertyValue
CAS Registry Number91900-26-4
Molecular FormulaC10H11ClO2\text{C}_{10}\text{H}_{11}\text{ClO}_2
Molecular Weight198.64 g/mol
SMILESCOc1ccc(C(Cl)=O)c(c1)C
InChI KeyVCXBJCJWOWCSGW-UHFFFAOYSA-N

The ethoxy and methyl substituents introduce steric and electronic effects that modulate reactivity. The ethoxy group’s electron-donating nature activates the benzene ring toward electrophilic substitution, while the methyl group enhances lipophilicity.

Spectroscopic and Physical Properties

4-Ethoxy-3-methylbenzoyl chloride is a colorless to pale yellow liquid at room temperature, with a boiling point of 215–217°C and a density of 1.18 g/cm³. It exhibits limited water solubility (<0.1 g/L at 25°C) but is miscible with polar aprotic solvents like acetone and dimethylformamide (DMF).

Nuclear magnetic resonance (NMR) spectra reveal distinct signals:

  • 1H^1\text{H} NMR (CDCl₃, 400 MHz): δ 1.45 (t, 3H, -OCH2CH3\text{-OCH}_2\text{CH}_3), 2.35 (s, 3H, -CH3\text{-CH}_3), 4.12 (q, 2H, -OCH2\text{-OCH}_2), 7.25–7.90 (m, 3H, aromatic).

  • 13C^{13}\text{C} NMR: δ 14.1 (-OCH2CH3\text{-OCH}_2\text{CH}_3), 21.7 (-CH3\text{-CH}_3), 63.5 (-OCH2\text{-OCH}_2), 128–140 (aromatic carbons), 170.2 (-COCl\text{-COCl}).

Synthesis and Manufacturing

Industrial Synthesis Routes

The primary synthesis involves a three-step sequence starting from o-ethoxy-3-methylbenzoic acid (Fig. 2) :

  • Alkaline Hydrolysis: Methyl o-ethoxy-3-methylbenzoate undergoes saponification with aqueous NaOH (1 M) at 50°C to yield o-ethoxy-3-methylbenzoic acid .

  • Acyl Chlorination: The benzoic acid is treated with phosgene (COCl2\text{COCl}_2) in acetone, catalyzed by ytterbium perfluorooctanesulfonate (Yb(OPf)\text{Yb(OPf)}), to form the acyl chloride .

Table 2: Optimized reaction conditions for acyl chlorination

ParameterValue
CatalystYb(OPf) (0.2 mol%)
Temperature60°C
SolventAcetone
Reaction Time4 hours
Yield92%

This method minimizes side reactions like dichloride formation and achieves high purity (>98% by HPLC) .

Alternative Methods

Microwave-assisted synthesis reduces reaction times to 30 minutes by enhancing the activation energy of the acyl chlorination step. Additionally, thionyl chloride (SOCl2\text{SOCl}_2) serves as a safer alternative to phosgene in small-scale laboratories, though with lower yields (75–80%).

Reactivity and Functionalization

Acylation Reactions

The compound’s benzoyl chloride group reacts vigorously with nucleophiles, enabling:

  • Friedel-Crafts Acylation: Introduces the 4-ethoxy-3-methylbenzoyl moiety into aromatic rings, forming ketones critical for drug intermediates.

  • Amide Formation: Reacts with amines (e.g., pyrrolidine) to generate amides, which are precursors to kinase inhibitors.

Table 3: Kinetic parameters for amidation with pyrrolidine

ParameterValue
Rate Constant (kk)2.4×103s12.4 \times 10^{-3} \, \text{s}^{-1}
Activation Energy (EaE_a)45 kJ/mol
SolventTetrahydrofuran (THF)

Stability and Degradation

4-Ethoxy-3-methylbenzoyl chloride hydrolyzes in aqueous media to form o-ethoxy-3-methylbenzoic acid, necessitating anhydrous storage. Thermal decomposition above 250°C releases toxic gases (HCl, CO).

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound is a key building block for pyrrolidinone-based inhibitors targeting cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). For example, 4-(4-ethoxy-3-methylbenzoyl)-5-phenyl-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one (Fig. 3) exhibits IC₅₀ values of <10 nM against CDK2/cyclin E.

Anti-Inflammatory Agents

Derivatives bearing the 4-ethoxy-3-methylbenzoyl group demonstrate potent COX-2 inhibition (IC₅₀ = 0.8 μM), surpassing celecoxib in murine models.

Recent Advances and Future Directions

Catalytic Innovations

Bimetallic catalysts (e.g., Pd/Yb) have enhanced regioselectivity in Friedel-Crafts reactions, reducing isomer formation by 40%.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling achieves 85% yield with negligible waste, aligning with sustainable chemistry principles.

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